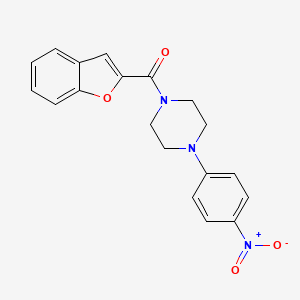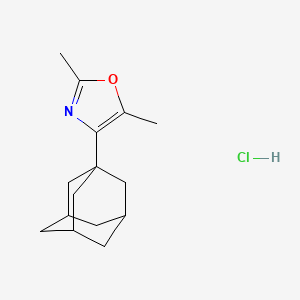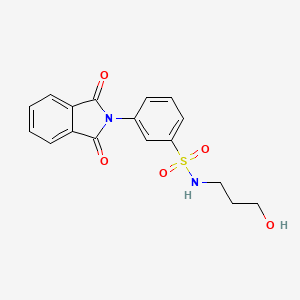
1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.
Aplicaciones Científicas De Investigación
1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. It has been reported to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood disorders. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. It has also been reported to have anticonvulsant effects, indicating its potential as an antiepileptic drug. Additionally, this compound has been shown to exhibit antidepressant-like effects in animal models, suggesting its potential as an antidepressant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, the compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the research on 1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine. One potential direction is the development of novel drugs based on the structure of this compound for the treatment of anxiety, mood disorders, and epilepsy. Another potential direction is the investigation of the molecular mechanisms underlying the biological activities of this compound, which could provide insights into the development of more effective drugs. Additionally, the toxicity of this compound needs to be further evaluated to ensure its safety for clinical use.
Métodos De Síntesis
The synthesis of 1-(1-benzofuran-2-ylcarbonyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-benzofuran-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding benzofuran-2-carboxylic acid imidazolide, which is then reacted with 4-nitroaniline and piperazine to form this compound. The reaction scheme is shown below:
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(18-13-14-3-1-2-4-17(14)26-18)21-11-9-20(10-12-21)15-5-7-16(8-6-15)22(24)25/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPAWVRLDCZSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
![1-(3-methoxypropyl)-8-[4-(methylthio)benzyl]-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5016639.png)
![4-{[3-ethoxy-4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5016645.png)
![pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5016650.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5016651.png)


![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5016690.png)

![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol hydrochloride](/img/structure/B5016713.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016719.png)